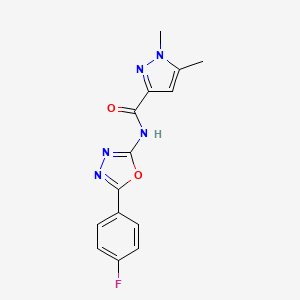
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H12FN5O2 and its molecular weight is 301.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives and incorporates an oxadiazole moiety, which enhances its biological activity. Its molecular formula is C14H14FN3O2, with a molecular weight of approximately 256.24 g/mol. The presence of the fluorophenyl group is critical for its biological interactions.
1. Anticancer Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit promising anticancer properties. The mechanism involves the inhibition of various enzymes associated with cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
A study highlighted that derivatives of oxadiazole demonstrated significant cytotoxicity against different cancer cell lines. For instance, a compound structurally similar to this compound showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
2. Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties. In studies evaluating various pyrazole compounds for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, several derivatives exhibited up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may also possess significant anti-inflammatory effects.
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Pyrazoles have shown activity against a range of bacterial strains including E. coli and S. aureus. The presence of specific functional groups within the molecule enhances its interaction with bacterial targets .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act by inhibiting key enzymes involved in cell proliferation and inflammation.
- Cell Cycle Arrest : Some studies have indicated that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Research Case Studies
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-7-11(19-20(8)2)12(21)16-14-18-17-13(22-14)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXVAEHDJJYEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














